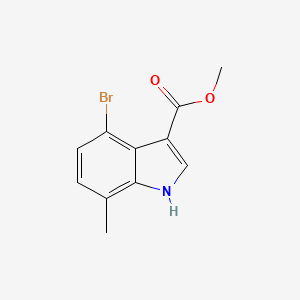

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 4th position, a methyl group at the 7th position, and a carboxylate ester at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate typically involves the following steps:

Bromination: The starting material, 7-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces a bromine atom at the 4th position.

Carboxylation: The brominated intermediate is then subjected to carboxylation. This can be achieved through a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol, forming the carboxylate ester at the 3rd position.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Substitution Reactions: The bromine atom at the 4th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, leading to the formation of various substituted indoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in acetone.

Reduction: Tributyltin hydride in toluene.

Major Products:

Substitution: 4-methoxy-7-methyl-1H-indole-3-carboxylate.

Oxidation: 4-bromo-7-methyl-1H-indole-3-carboxylic acid.

Reduction: 7-methyl-1H-indole-3-carboxylate.

Scientific Research Applications

Chemistry: Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the binding interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the development of new drug candidates targeting specific pathways.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carboxylate ester play crucial roles in binding interactions, influencing the compound’s biological activity.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

DNA/RNA: It may intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Methyl 4-chloro-7-methyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Methyl 4-bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 7th position.

Methyl 7-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 4th position.

Uniqueness: Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is unique due to the combination of the bromine atom and the methyl group, which confer distinct reactivity and biological properties

Biological Activity

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is a notable compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group on the indole ring, which contribute to its unique reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Binding : It can bind to specific receptors, altering signal transduction pathways that are critical for various physiological functions.

- DNA/RNA Intercalation : There is potential for the compound to intercalate with nucleic acids, thereby affecting gene expression and cellular proliferation.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its efficacy has been tested against bacteria and fungi, showing potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-chloro-7-methyl-1H-indole-3-carboxylate | Chlorine atom instead of bromine | Similar anticancer activity but less potent |

| Methyl 4-bromo-1H-indole-3-carboxylate | Lacks the methyl group at the 7th position | Reduced biological activity |

| Methyl 7-methyl-1H-indole-3-carboxylate | Lacks the bromine atom at the 4th position | Different reactivity profile |

This comparison highlights the significance of both the bromine and methyl groups in enhancing the compound's biological efficacy.

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism involved apoptosis induction through caspase activation .

- Antimicrobial Study : Another research project evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing that it reduced bacterial viability by over 90% at certain concentrations.

- Anti-inflammatory Research : A study focused on its potential to reduce inflammation in an animal model of arthritis showed significant reductions in swelling and pain, suggesting a viable therapeutic application for inflammatory conditions .

Properties

IUPAC Name |

methyl 4-bromo-7-methyl-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)9-7(11(14)15-2)5-13-10(6)9/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIWFSFIABSQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.